![molecular formula C14H4Br2N4O4S3 B14053803 4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole is a complex organic compound with the molecular formula C14H6Br2N2S3. This compound is notable for its unique structure, which includes bromine, thiophene, nitro, and benzothiadiazole groups. It is primarily used in the synthesis of polymer semiconductors and has applications in various fields such as photovoltaic solar cells and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound through a series of steps that include bromination and nitration.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The compound is often produced in high purity (>98%) and is available as red needles or powder .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through reactions with suitable nucleophiles.
Oxidation and Reduction: The nitro groups can undergo reduction to form amino groups, while the thiophene rings can be oxidized under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dichlorobenzene: A solvent commonly used in the synthesis of this compound.
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce amino-substituted compounds.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the thiophene and benzothiadiazole rings provide stability and electronic properties. These interactions can influence the compound’s behavior in different environments and its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A closely related compound with similar structural features but without the nitro groups.
4,7-Bis(6-bromo-4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b4,5-b’]dithiophene-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another similar compound used in organic electronics.
Uniqueness
The combination of these functional groups with the benzothiadiazole core provides distinct electronic properties that are valuable in the synthesis of advanced materials for electronic and photovoltaic applications .
Properties
Molecular Formula |
C14H4Br2N4O4S3 |
|---|---|
Molecular Weight |
548.2 g/mol |
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-dinitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H4Br2N4O4S3/c15-7-3-1-5(25-7)9-11-12(18-27-17-11)10(6-2-4-8(16)26-6)14(20(23)24)13(9)19(21)22/h1-4H |
InChI Key |
AYCNHQHHAXSGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





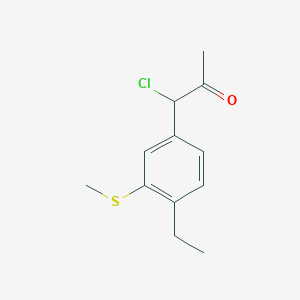
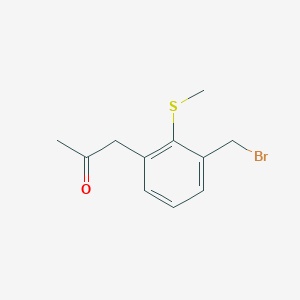
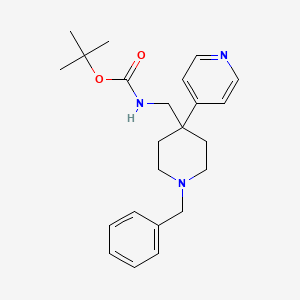

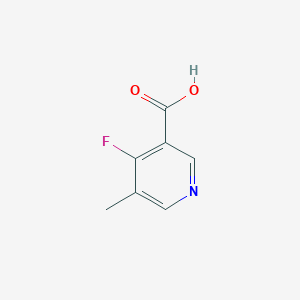
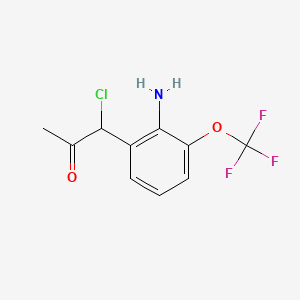
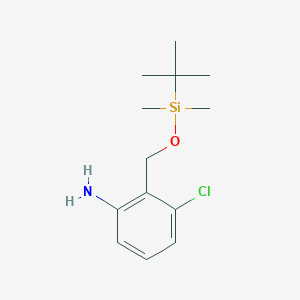
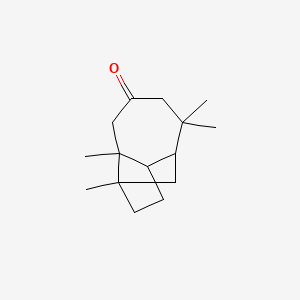
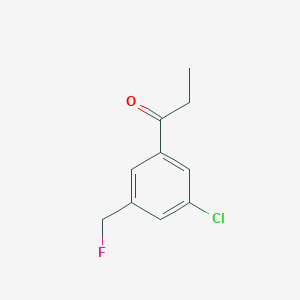
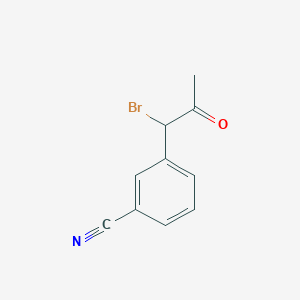
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
